3-Ethyl-7-[4-(2-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine
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Overview
Description
3-Ethyl-7-[4-(2-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C17H21N7O and its molecular weight is 339.403. The purity is usually 95%.
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Scientific Research Applications
PET Tracer Development
3-Ethyl-7-[4-(2-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine and its analogs have been explored in the development of PET tracers for mapping cerebral adenosine A2A receptors (A2ARs). Zhou et al. (2014) synthesized a tracer, [(11)C]Preladenant, showing favorable brain kinetics and suitability as an A2AR PET tracer (Zhou et al., 2014).
Antihypertensive Potential
Compounds related to this compound have shown potential as antihypertensive agents. Bayomi et al. (1999) reported that certain 1,2,4-triazolol[1,5-alpha]pyrimidines exhibited promising antihypertensive activity (Bayomi et al., 1999).
Antimicrobial Properties
Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, including compounds structurally similar to this compound, which demonstrated good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Synthesis and Characterization
Mohamed (2021) presented a study on the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, offering insight into the chemical properties and potential applications of related compounds (Mohamed, 2021).
Tuberculostatic Activity
Research by Titova et al. (2019) involved the synthesis of structural analogs of compounds similar to this compound, evaluating their tuberculostatic activity and analyzing structure-activity relationships (Titova et al., 2019).
Mechanism of Action
Target of Action
The primary target of the compound 3-Ethyl-7-[4-(2-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied in the field of neurology . They play a crucial role in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate .
Mode of Action
The interaction of this compound with its primary targets, the alpha1-adrenergic receptors, results in significant changes. The compound shows affinity for these receptors in the range from 22 nM to 250 nM
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the alpha1-adrenergic receptors and their downstream effects. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine
Future Directions
Biochemical Analysis
Biochemical Properties
It has been observed that the specific thiocarbonyl group of the triazole ring in similar compounds is in the range of 168.04–167.46 ppm .
Cellular Effects
3-Ethyl-7-[4-(2-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine has shown promising neuroprotective and anti-inflammatory properties . These pyrimidine derivatives exert their anticancer potential through different action mechanisms, including inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Molecular Mechanism
Similar compounds have been observed to undergo ring transformation upon treatment with phenacyl bromide followed by reaction with hydrazine hydrate .
Subcellular Localization
Similar compounds have been found to be abundant in the human brain with localization both presynaptically on serotonergic neurons and postsynaptically in non-serotonergic neurons .
Properties
IUPAC Name |
3-ethyl-7-[4-(2-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O/c1-3-24-17-15(20-21-24)16(18-12-19-17)23-10-8-22(9-11-23)13-6-4-5-7-14(13)25-2/h4-7,12H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUMOVNMRUNPDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC=CC=C4OC)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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